7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one have been synthesized and evaluated for their antimicrobial properties. For instance, novel chromen-2-one derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in addressing microbial infections (Mandala et al., 2013). Similarly, other derivatives have been assessed for in vitro antimicrobial activity against different bacterial and fungal strains, highlighting the broad-spectrum potential of these compounds (Ghashang et al., 2015).
Neuroprotective Effects
Research on derivatives of chromen-2-one has explored their neuroprotective capabilities, with studies indicating potential benefits against cerebral ischemic injury. For example, certain coumarin derivatives have shown antioxidant and neuroprotective roles in models of focal cerebral ischemia, suggesting that similar compounds might offer protection against neurological damage (Zuo et al., 2015).
Anticholinesterase Activity
Some chromen-4-one derivatives have been synthesized and found to exhibit inhibitory activity against butyrylcholinesterase, indicating their potential use in the management of disorders associated with cholinesterase activity (Filippova et al., 2019).
Photovoltaic and Electronic Applications
There is also interest in the application of chromen-2-one derivatives in photovoltaic devices. Studies on the electronic and photovoltaic properties of these compounds, especially as organic dyes for dye-sensitized solar cells, highlight their potential in improving photoelectric conversion efficiency (Gad et al., 2020).
Inhibition of Carbonic Anhydrases
Research into the inhibition of carbonic anhydrases by dihydroxycoumarin compounds, including those structurally related to the specified compound, suggests potential applications in treating conditions like glaucoma, epilepsy, and certain metabolic disorders (Basaran et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that coumarin-based compounds, which this compound is a part of, have been extensively studied for their diverse biological activities . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Mode of Action
It’s known that coumarin derivatives can interact with various enzymes and receptors, leading to a wide range of biological effects .
Biochemical Pathways
Coumarin derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Coumarin derivatives have been shown to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Properties
IUPAC Name |
7,8-dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17-7-6-16-14(12-18(24)26-20(16)19(17)25)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12,23,25H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELBURDFNXLJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.